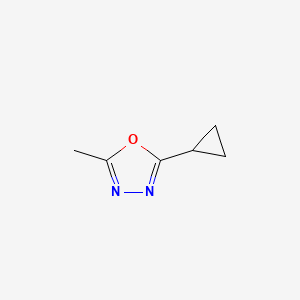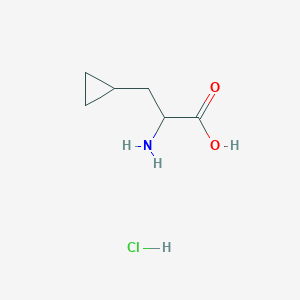
Eucalyptolic acid
Overview
Description
Eucalyptolic acid is a pentacyclic triterpenoid compound derived from the branches of the Eucalyptus globulus tree. This compound is known for its diverse biological activities and has been the subject of various scientific studies due to its potential therapeutic applications .
Mechanism of Action
Target of Action
Eucalyptolic acid, also known as Eucalyptol, is a naturally produced cyclic ether and monoterpenoid . It is an active ingredient in many brands of mouthwash and cough suppressants . The primary targets of this compound are airway mucus and inflammatory cytokines . It controls airway mucus hypersecretion and asthma via anti-inflammatory cytokine inhibition .
Mode of Action
This compound interacts with its targets by inhibiting the production of inflammatory cytokines . This inhibition results in the control of airway mucus hypersecretion and asthma . It also reduces inflammation and pain when applied topically . Furthermore, it has been found to kill leukemia cells in vitro .
Biochemical Pathways
It is known that it impacts the inflammatory response pathway by inhibiting the production of inflammatory cytokines . This results in downstream effects such as the reduction of inflammation and pain, control of airway mucus hypersecretion, and potential anti-cancer effects .
Pharmacokinetics
It is known that this compound can be metabolized into 2alpha-hydroxy-1,8-cineole and 3alpha-hydroxy-1,8-cineole . More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The molecular and cellular effects of this compound’s action include the control of airway mucus hypersecretion, reduction of inflammation and pain, and potential anti-cancer effects . These effects are the result of this compound’s interaction with its targets and its impact on the inflammatory response pathway .
Biochemical Analysis
Biochemical Properties
Eucalyptolic acid has been found to interact with multiple biomolecules, including various enzymes and proteins . It has been shown to inhibit the activity of cyclooxygenase (COX), an enzyme involved in the inflammatory response . This suggests that this compound may have anti-inflammatory properties .
Cellular Effects
This compound has been shown to influence cell function in a variety of ways. It has been found to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death . It also appears to affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound’s effects is complex and multifaceted. It has been shown to bind to various biomolecules, inhibiting or activating enzymes, and causing changes in gene expression . For example, it inhibits the enzyme cyclooxygenase, which is involved in the production of pro-inflammatory prostaglandins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. It has been shown to have a stable effect on cellular function, with no significant degradation observed over the course of several hours . Long-term effects on cellular function have also been observed in in vitro studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been found to vary with dosage. At low doses, it has been shown to have anti-inflammatory and anti-cancer effects . At high doses, it can have toxic effects, including hepatotoxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It has been found to inhibit the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins, a group of physiologically active lipid compounds .
Transport and Distribution
This compound is transported and distributed within cells and tissues by passive diffusion . It is lipophilic, allowing it to easily cross cell membranes and accumulate within cells .
Subcellular Localization
This compound is found in various subcellular locations within the cell. Due to its lipophilic nature, it can integrate into cell membranes and may also be found in the cytoplasm . Its exact subcellular localization can vary depending on the cell type and physiological conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Eucalyptolic acid can be synthesized through the extraction of essential oils from Eucalyptus globulus branches. The extraction methods include solvent extraction, hydro-distillation, and supercritical fluid extraction . These methods involve the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction processes using hydro-distillation or supercritical fluid extraction. These methods are preferred due to their efficiency in extracting high-purity compounds from plant materials .
Chemical Reactions Analysis
Types of Reactions: Eucalyptolic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to synthesize derivatives for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which may exhibit enhanced or altered biological activities.
Scientific Research Applications
Eucalyptolic acid has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other triterpenoid compounds and for studying reaction mechanisms.
Biology: Investigated for its anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Explored for potential therapeutic applications in treating diseases such as cancer, diabetes, and inflammatory disorders.
Industry: Utilized in the fragrance and cosmetic industries due to its pleasant aroma and potential skin benefits
Comparison with Similar Compounds
- Ursolic acid
- Betulinic acid
- Oleanolic acid
- Alphitolic acid
Comparison: Eucalyptolic acid is unique among these compounds due to its specific structural features and the presence of additional functional groups that contribute to its distinct biological activities. While all these compounds share a common triterpenoid backbone, this compound’s unique modifications make it particularly effective in certain therapeutic applications .
Properties
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-11-hydroxy-10-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56O7/c1-35(2)17-19-40(34(44)45)20-18-38(6)25(26(40)22-35)11-13-31-37(5)23-28(42)33(36(3,4)30(37)15-16-39(31,38)7)47-32(43)14-10-24-9-12-27(41)29(21-24)46-8/h9-12,14,21,26,28,30-31,33,41-42H,13,15-20,22-23H2,1-8H3,(H,44,45)/b14-10+/t26-,28+,30-,31+,33-,37-,38+,39+,40-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCAUKTRHFNKPLU-SWIGCEFXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)OC)O)C)C)C2C1)C)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@H]([C@@H](C3(C)C)OC(=O)/C=C/C6=CC(=C(C=C6)O)OC)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine](/img/structure/B3034478.png)


![2-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B3034484.png)








![2-Chlorooxazolo[4,5-b]pyridine monohydrochloride](/img/structure/B3034497.png)

